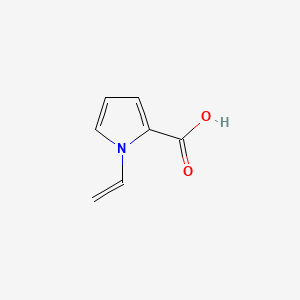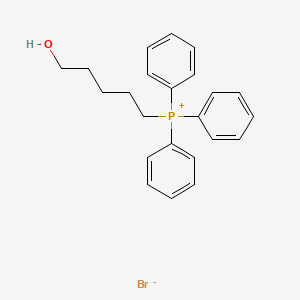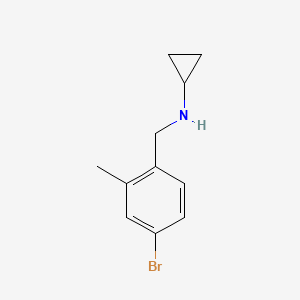
(4-Bromo-2-methyl-benzyl)-cyclopropyl-amine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction is also a common method used in the synthesis of similar compounds .Molecular Structure Analysis
BAMCPA is a cycloalkane, meaning that the carbons of the molecule are arranged in the form of a ring . Cycloalkanes only contain carbon-hydrogen bonds and carbon-carbon single bonds . In addition to being saturated cyclic hydrocarbons, cycloalkanes may have multiple substituents or functional groups that further determine their unique chemical properties .Chemical Reactions Analysis
Reactions at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation . The Suzuki–Miyaura coupling reaction is also a common method used in the synthesis of similar compounds .Scientific Research Applications
Metalloporphyrin-Catalyzed C-H Bond Functionalization
Metalloporphyrins have been utilized in the selective functionalization of saturated C-H bonds, a process relevant to the study and potential applications of (4-Bromo-2-methyl-benzyl)-cyclopropyl-amine. This approach includes C-O, C-N, and C-C bond formation through hydroxylation, amination, and carbenoid insertion, respectively. Such reactions are significant for biomimetic studies and organic synthesis, featuring high selectivity and efficiency. The involvement of metal-oxo, -imido, and -carbene porphyrin complexes in these reactions underlines the importance of understanding the reactivity of this compound in similar contexts (C. Che et al., 2011).
Antimicrobial Applications of Monoterpenes
While not directly related to this compound, research on monoterpenes like p-Cymene, which shares structural similarities with benzyl compounds, highlights the potential antimicrobial applications of benzylamine derivatives. These compounds have been studied for their effectiveness against communicable diseases, showcasing the broader scope of research into benzylamine functionalities and their potential health applications (A. Marchese et al., 2017).
Copper Catalyst Systems for C-N Bond Forming Reactions
Copper-mediated systems for C-N bond formation involve coupling reactions between various amines and aryl halides or arylboronic acids. This research area is pertinent to compounds like this compound, as it underscores the synthetic utility and application of such compounds in forming complex organic structures through catalytic processes. The advancements in recyclable copper catalysts offer potential routes for sustainable and efficient synthesis involving benzylamine derivatives (M. Kantam et al., 2013).
Applications in Polymerization Reactions
Amine-functionalized compounds play a crucial role in polymerization reactions, serving as catalysts or initiators. The synthesis and properties of amine-functionalized metal–organic frameworks (MOFs), for instance, highlight the importance of amino functionalities in enhancing CO2 capture capabilities and catalysis. This area of research may offer insights into the utilization of this compound in material science and environmental applications (Yichao Lin et al., 2016).
properties
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-8-6-10(12)3-2-9(8)7-13-11-4-5-11/h2-3,6,11,13H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCKTSCFACPNKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Methylanilino)ethoxy]aniline](/img/structure/B3130846.png)
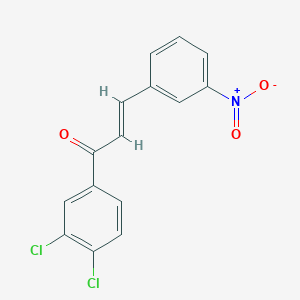

![1-[4-(Difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B3130860.png)
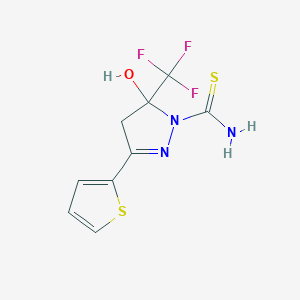
![4-[(3-Methyl-2-buten-1-yl)oxy]benzenemethanol](/img/structure/B3130873.png)

![Benzyl-[1-(4-bromophenyl)-cyclopropyl]-methylamine](/img/structure/B3130888.png)
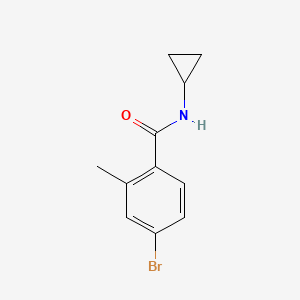
![2-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B3130904.png)
